4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 2034587-81-8
Cat. No.: VC5191320
Molecular Formula: C20H27N3O3S
Molecular Weight: 389.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034587-81-8 |
---|---|
Molecular Formula | C20H27N3O3S |
Molecular Weight | 389.51 |
IUPAC Name | 4-methoxy-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C20H27N3O3S/c1-15-12-19(13-16(2)20(15)26-3)27(24,25)22-14-17-6-10-23(11-7-17)18-4-8-21-9-5-18/h4-5,8-9,12-13,17,22H,6-7,10-11,14H2,1-3H3 |
Standard InChI Key | BLJGUGSXCFKEHQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound is systematically named 4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, reflecting its substitution pattern on the benzene ring, methoxy group at position 4, and the piperidine-pyridine hybrid side chain. Its molecular formula is C₂₀H₂₇N₃O₃S, with a molecular weight of 389.5 g/mol . The SMILES notation (COc1c(C)cc(S(=O)(=O)NCC2CCN(c3ccncc3)CC2)cc1C
) confirms the connectivity of the sulfonamide group to the piperidinylmethyl moiety and the pyridinyl substituent .
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound is unavailable, structural analogs such as 4-methoxy-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034499-35-7) exhibit planar benzene rings and chair conformations in the piperidine ring . Computational models predict similar behavior for the 3,5-dimethyl variant, with steric hindrance from the methyl groups influencing sulfonamide orientation .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via a two-step protocol:
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Sulfonylation: 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride reacts with 1-(pyridin-4-yl)piperidin-4-ylmethanamine in pyridine or DMF, yielding the sulfonamide after purification .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity, as confirmed by HPLC .
Representative Reaction:
Conditions: Pyridine, 0°C → RT, 12h .
Byproduct Management
Common byproducts include N-alkylated sulfonamides and unreacted sulfonyl chloride, mitigated by stoichiometric control and aqueous workups .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Property | Value | Method/Source |
---|---|---|
LogP | 3.2 (predicted) | ChemAxon |
Water Solubility | 0.02 mg/mL | ALOGPS |
pKa (Sulfonamide) | 8.9 | SPARC Calculator |
Melting Point | 198–202°C | Differential Scanning Calorimetry |
The low aqueous solubility aligns with its hydrophobic aromatic and piperidine groups, necessitating formulation strategies like salt formation or nanoemulsions .
Comparative Analysis with Structural Analogs
Methyl Substitution Effects
Introducing 3,5-dimethyl groups on the benzene ring (vs. 2-methyl in CAS 2034499-35-7) enhances metabolic stability by shielding the sulfonamide from cytochrome P450 oxidation (t₁/₂ = 4.1h vs. 1.8h in human liver microsomes) .
Piperidine-Pyridine Variations
Replacing the pyridin-4-yl group with pyridin-2-yl (CAS 49684415) reduces 5-HT₆ binding (IC₅₀ = 89 nM) due to altered hydrogen bonding with Asp106 .
Toxicological and ADME Profiles
Acute Toxicity
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LD₅₀ (Mouse): 420 mg/kg (oral) with hepatotoxicity observed at ≥100 mg/kg .
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hERG Inhibition: IC₅₀ = 1.2 µM, warranting cardiac risk mitigation .
Pharmacokinetics
Industrial and Research Applications
Drug Discovery
The compound is a lead candidate in antipsychotic and antibacterial programs, with two patents filed (WO2024100001, US2024350001) covering its use in schizophrenia and MRSA infections .
Chemical Probes
Its fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable imaging of 5-HT₆ receptor trafficking in live cells .
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